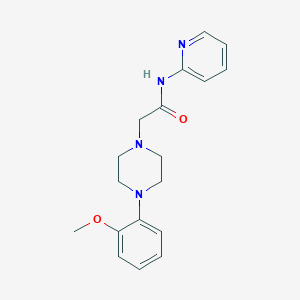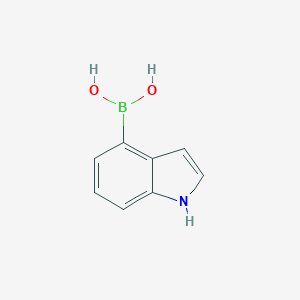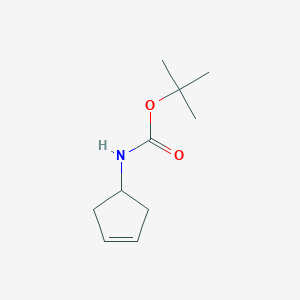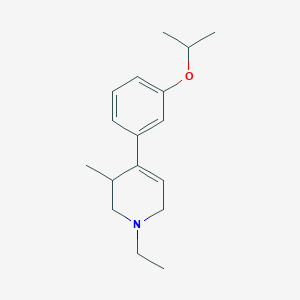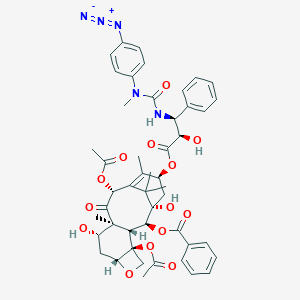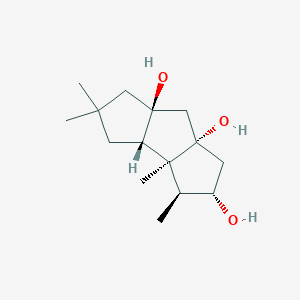
Gloeosteretriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gloeosteretriol is a natural product that is isolated from the fungus Gloeosterigma. It has gained significant attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of Gloeosteretriol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, Gloeosteretriol has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been found to modulate the activity of various transcription factors involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Gloeosteretriol has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Gloeosteretriol has been shown to enhance the activity of certain immune cells, such as natural killer cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Gloeosteretriol in lab experiments is its potent biological activity. It has been shown to have activity against a wide range of targets, making it a versatile tool for studying various biological processes. Additionally, Gloeosteretriol is a natural product, making it a valuable source of new chemical scaffolds for drug discovery.
One of the main limitations of using Gloeosteretriol in lab experiments is its complexity. It is a difficult molecule to synthesize, making it expensive and time-consuming to obtain in large quantities. Additionally, its potent biological activity can make it difficult to study in vivo, as high doses may be toxic to animals.
Direcciones Futuras
There are several future directions for research on Gloeosteretriol. One area of interest is the development of new synthetic methods for obtaining Gloeosteretriol and its analogs. This would allow for the production of larger quantities of the compound, making it more accessible for research and potential commercialization.
Another area of interest is the elucidation of the mechanism of action of Gloeosteretriol. Further studies are needed to fully understand how Gloeosteretriol modulates various signaling pathways in cells, which could lead to the development of new therapeutic agents.
Finally, there is a need for further research on the potential agricultural applications of Gloeosteretriol. Studies are needed to determine the optimal conditions for its use as a biopesticide or plant growth regulator, as well as its potential impact on the environment.
Conclusion
Gloeosteretriol is a natural product with potent biological activity and potential applications in medicine, agriculture, and biotechnology. While its complex structure and potent activity present challenges for research, further studies are needed to fully understand its mechanism of action and potential applications. With continued research, Gloeosteretriol has the potential to become a valuable tool for studying various biological processes and a source of new chemical scaffolds for drug discovery.
Métodos De Síntesis
Gloeosteretriol is a complex natural product that is difficult to synthesize. However, researchers have developed various methods to synthesize Gloeosteretriol in the laboratory. One of the most common methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired stereochemistry.
Aplicaciones Científicas De Investigación
Gloeosteretriol has been extensively studied for its potential application in medicine, agriculture, and biotechnology. In medicine, Gloeosteretriol has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
In agriculture, Gloeosteretriol has been shown to have potent antifungal activity against various plant pathogens. It has also been found to enhance plant growth and improve crop yield, making it a potential candidate for use as a biopesticide or plant growth regulator.
In biotechnology, Gloeosteretriol has been used as a starting material for the synthesis of various natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
141434-36-8 |
|---|---|
Nombre del producto |
Gloeosteretriol |
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(2S,3S,3aS,3bS,6aS,7aS)-3,3a,5,5-tetramethyl-2,3,3b,4,6,7-hexahydro-1H-cyclopenta[a]pentalene-2,6a,7a-triol |
InChI |
InChI=1S/C15H26O3/c1-9-10(16)5-15(18)8-14(17)7-12(2,3)6-11(14)13(9,15)4/h9-11,16-18H,5-8H2,1-4H3/t9-,10+,11+,13+,14+,15+/m1/s1 |
Clave InChI |
MXIZCSZWQVEQQV-DWJLGYRFSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@]2([C@@]1([C@@H]3CC(C[C@@]3(C2)O)(C)C)C)O)O |
SMILES |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
SMILES canónico |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
Sinónimos |
gloeosteretriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



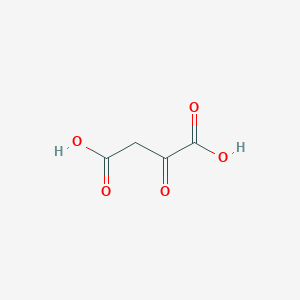
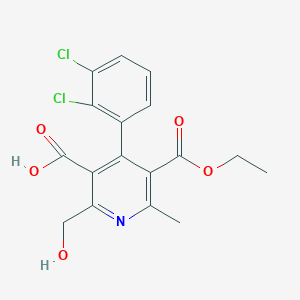
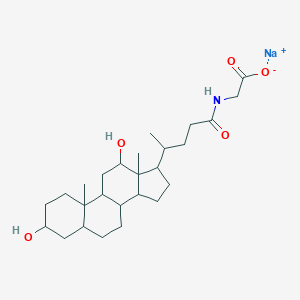
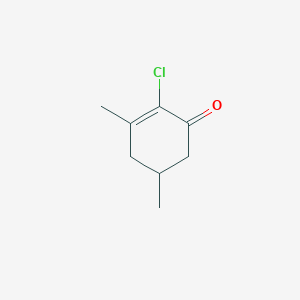
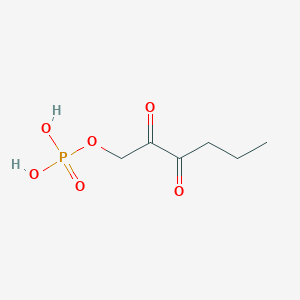
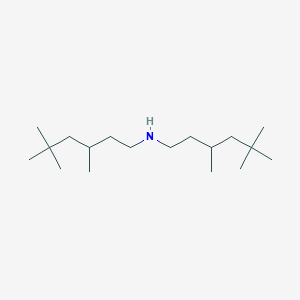
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
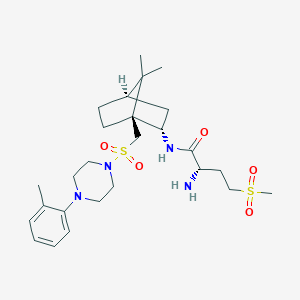
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
